(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine
Description
The compound (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine features a 4-fluorobenzyl group linked via an amine to a pyrazole ring substituted with a 2-fluoroethyl group. Its structure combines fluorinated aromatic and heterocyclic moieties, which are common in medicinal chemistry for enhancing metabolic stability, lipophilicity, and target binding . The fluorine atoms likely contribute to electronic effects and resistance to oxidative metabolism, making this compound a candidate for pharmacological applications.
Properties
Molecular Formula |
C13H16ClF2N3 |
|---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c14-5-6-18-10-12(9-17-18)8-16-7-11-1-3-13(15)4-2-11;/h1-4,9-10,16H,5-8H2;1H |
InChI Key |
HEBABFUCYXYHIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN(N=C2)CCF)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine typically involves multi-step organic reactions. One common route starts with the preparation of 4-fluorobenzyl chloride, which is then reacted with 1-(2-fluoroethyl)-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences between the target compound and its analogs:
Therapeutic Potential
- The target compound’s dual fluorination (benzyl and ethyl) may optimize blood-brain barrier penetration for central nervous system targets, contrasting with peripherally restricted analogs like Ceapin-A9 (trifluoromethylphenyl group ).
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